molecular formula C22H26N4O2 B2759347 ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE CAS No. 622796-41-2

ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2759347
CAS No.: 622796-41-2
M. Wt: 378.476
InChI Key: BNGMVERCLCNOFB-UHFFFAOYSA-N
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Description

Ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features an indole, pyridine, and piperazine moiety

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate could interact with a wide range of biomolecules in a variety of ways.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known activities of indole derivatives , it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-METHYL-1H-INDOL-3-YL)(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is unique due to its combination of indole, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)26-14-12-25(13-15-26)21(17-8-10-23-11-9-17)20-16(2)24-19-7-5-4-6-18(19)20/h4-11,21,24H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGMVERCLCNOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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